molecular formula C22H29N3O4 B2603929 Ethyl 1-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate CAS No. 939242-10-1

Ethyl 1-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2603929
CAS No.: 939242-10-1
M. Wt: 399.491
InChI Key: JIHIULDGLSEAHY-UHFFFAOYSA-N
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Description

“Ethyl 1-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate” is a complex organic compound. It is used for the synthesis of analogs of Lucanthone, having antitumor and bactericidal properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of ethyl aminocrotonates with derivatives of malonic acid is a suitable method for the preparation of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a piperidine ring, a pyridine ring, and an ester group. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The electrophilic center is in the malonic unit while the nucleophilic is in the crotonic unit .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Information on similar compounds suggests that it would be a solid at room temperature .

Scientific Research Applications

Molecular and Crystal Structures

The molecular and crystal structures of compounds related to Ethyl 1-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate have been examined through X-ray diffraction analysis. Studies have focused on the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals, showcasing the compounds' conformational flexibility and their ability to form extensive hydrogen bonding networks. This contributes to our understanding of the molecular association and crystal packing in such compounds (Kuleshova & Khrustalev, 2000).

Synthesis and Reactions

This compound and similar compounds have been synthesized through various reactions, showcasing their versatility in organic synthesis. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters in the presence of catalytic amounts of piperidine leads to the formation of 4H-pyrano[3,2-c]pyridines. These reactions underscore the potential for creating complex molecular architectures from simpler precursors, contributing to the fields of medicinal chemistry and material science (Mekheimer, Mohamed, & Sadek, 1997).

Phosphine-Catalyzed Annulations

The compound has been involved in phosphine-catalyzed [4 + 2] annulations, acting as a 1,4-dipole synthon to produce highly functionalized tetrahydropyridines. This highlights its role in facilitating complex annulation reactions, leading to compounds with potential pharmacological activities. Such synthetic methodologies expand the toolbox of organic synthesis, enabling the construction of complex nitrogen-containing heterocycles which are prevalent in many biologically active compounds (Zhu, Lan, & Kwon, 2003).

Cardiovascular Activity and Electrochemical Oxidation

Research has also been conducted on the cardiovascular activity and electrochemical oxidation of compounds structurally related to this compound. Such studies are pivotal for understanding the pharmacological potential and physicochemical properties of these compounds, offering insights into their mechanism of action and potential therapeutic applications (Krauze et al., 2004).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound could include further exploration of its antitumor and bactericidal properties, as well as investigation of its potential uses in other areas of medicine .

Properties

IUPAC Name

ethyl 1-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-pyridin-2-ylmethyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-4-25-15(3)14-18(26)19(21(25)27)20(17-8-6-7-11-23-17)24-12-9-16(10-13-24)22(28)29-5-2/h6-8,11,14,16,20,26H,4-5,9-10,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHIULDGLSEAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=CC=N2)N3CCC(CC3)C(=O)OCC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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